molecular formula C8H14N4 B13637031 4-Ethyl-6-propyl-1,3,5-triazin-2-amine

4-Ethyl-6-propyl-1,3,5-triazin-2-amine

Cat. No.: B13637031
M. Wt: 166.22 g/mol
InChI Key: QGYXXBMBCNUGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-6-propyl-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of ethyl and propyl groups at positions 4 and 6, respectively, distinguishes this compound from other triazines. 1,3,5-Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-propyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction can be carried out under mild conditions, often in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

C3N3Cl3+RNH2C3N3RNH2+HCl\text{C}_3\text{N}_3\text{Cl}_3 + \text{RNH}_2 \rightarrow \text{C}_3\text{N}_3\text{RNH}_2 + \text{HCl} C3​N3​Cl3​+RNH2​→C3​N3​RNH2​+HCl

Where ( \text{R} ) represents the ethyl and propyl groups.

Industrial Production Methods

Industrial production of 1,3,5-triazines, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar nucleophilic substitution reactions but are optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-propyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various substituted triazines, while oxidation can lead to the formation of triazine oxides .

Scientific Research Applications

4-Ethyl-6-propyl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazines can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways, leading to antimicrobial or antitumor effects . The exact molecular targets and pathways depend on the specific triazine derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-ethyl-6-propyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H14N4/c1-3-5-7-10-6(4-2)11-8(9)12-7/h3-5H2,1-2H3,(H2,9,10,11,12)

InChI Key

QGYXXBMBCNUGSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.